

# A Comparative Guide to the Bioequivalence of Montelukast Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of various Montelukast formulations, drawing upon data from multiple clinical studies. Montelukast, a selective and orally active leukotriene receptor antagonist, is a widely prescribed medication for the chronic treatment of asthma and the symptomatic relief of allergic rhinitis.[1][2] Ensuring the therapeutic equivalence between different formulations is paramount for clinical practice. This document summarizes key pharmacokinetic data, details the experimental methodologies employed in bioequivalence studies, and visualizes the underlying mechanism of action and study workflows.

# **Quantitative Comparison of Pharmacokinetic Parameters**

The bioequivalence of different Montelukast formulations is primarily determined by comparing their pharmacokinetic profiles. The key parameters assessed are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider two formulations to be bioequivalent if the 90% confidence intervals (CIs) for the ratio of the geometric means of AUC and Cmax fall within the range of 80.00% to 125.00%.[5][6][7]



The following tables summarize the pharmacokinetic data from several bioequivalence studies comparing various Montelukast formulations.

Table 1: Bioequivalence of 10 mg Montelukast Tablets (Generic vs. Brand)

| Study<br>Refere<br>nce                 | Test<br>Formul<br>ation                                 | Refere<br>nce<br>Formul<br>ation             | N  | AUC0-<br>∞<br>(ng·h/<br>mL) | Cmax<br>(ng/mL<br>)     | Tmax<br>(h) | 90% CI<br>for<br>AUC<br>Ratio | 90% CI<br>for<br>Cmax<br>Ratio |
|----------------------------------------|---------------------------------------------------------|----------------------------------------------|----|-----------------------------|-------------------------|-------------|-------------------------------|--------------------------------|
| Walsh<br>Medical<br>Media[3            | Montelu<br>kast 10<br>mg<br>(Tecnoq<br>uímicas<br>S.A.) | Singulai r® 10 mg (Merck Sharp & Dohme Ltd.) | 24 | 3284.9<br>±<br>1270.0       | 460.5 ±<br>170.9        | 3-4         | 94.5% -<br>110.9%             | 89.0% -<br>110.4%              |
| Zaid et<br>al.<br>(2015)<br>[5][8]     | Bronca<br>st® 10<br>mg                                  | Singulai<br>r® 10<br>mg                      | 31 | 111.711<br>%<br>(ratio)     | 112.169<br>%<br>(ratio) | -           | Within<br>80-<br>125%         | Within<br>80-<br>125%          |
| Sripalak<br>it et al.<br>(2010)<br>[9] | Montek<br>® 10<br>mg                                    | Singulai<br>r® 10<br>mg                      | 24 | -                           | -                       | -           | Within<br>80-<br>125%         | Within<br>80-<br>125%          |
| Sripalak<br>it et al.<br>(2010)<br>[9] | Tomont<br>® 10<br>mg                                    | Singulai<br>r® 10<br>mg                      | 24 | -                           | -                       | -           | Within<br>80-<br>125%         | Within<br>80-<br>125%          |

Table 2: Bioequivalence of Different Montelukast Formulations



| Study<br>Refere<br>nce                        | Test<br>Formul<br>ation                                       | Refere<br>nce<br>Formul<br>ation                            | N  | AUC0-<br>∞<br>(ng·h/<br>mL)        | Cmax<br>(ng/mL<br>)                | Tmax<br>(h) | 90% CI<br>for<br>AUC<br>Ratio           | 90% CI<br>for<br>Cmax<br>Ratio          |
|-----------------------------------------------|---------------------------------------------------------------|-------------------------------------------------------------|----|------------------------------------|------------------------------------|-------------|-----------------------------------------|-----------------------------------------|
| Zhao et<br>al.<br>(2023)<br>[10][11]          | Montelu<br>kast<br>Sodium<br>Oral<br>Soluble<br>Film<br>(OSF) | Montelu<br>kast<br>Sodium<br>Chewa<br>ble<br>Tablet<br>(CT) | 30 | 101.51<br>%<br>(fasting,<br>ratio) | 104.62<br>%<br>(fasting,<br>ratio) | -           | 98.11%<br>-<br>105.04<br>%<br>(fasting) | 99.47%<br>-<br>110.04<br>%<br>(fasting) |
| Zhao et<br>al.<br>(2023)<br>[10][11]          | Montelu<br>kast<br>Sodium<br>Oral<br>Soluble<br>Film<br>(OSF) | Montelu<br>kast<br>Sodium<br>Chewa<br>ble<br>Tablet<br>(CT) | 30 | 96.29%<br>(fed,<br>ratio)          | 90.77%<br>(fed,<br>ratio)          | -           | 93.30%<br>-<br>99.38%<br>(fed)          | 84.32%<br>-<br>97.71%<br>(fed)          |
| Pen-<br>pragani<br>a et al.<br>(2014)<br>[12] | Sandoz<br>Montelu<br>kast 4<br>mg Oral<br>Granule<br>s        | Singulai<br>r® 4 mg<br>mini<br>Oral<br>Granule<br>s         | 40 | 97.6%<br>(ratio)                   | 92.2%<br>(ratio)                   | -           | 94.14%<br>-<br>101.27<br>%              | 87.42%<br>-<br>97.30%                   |
| Lu et al.<br>(2012)<br>[13]                   | 4-mg<br>Oral<br>Granule<br>s                                  | 4-mg<br>Chewa<br>ble<br>Tablet                              | -  | -                                  | -                                  | 2.0         | Within<br>0.80-<br>1.25                 | Within<br>0.80-<br>1.25                 |
| de<br>Oliveira<br>et al.<br>(2016)<br>[14]    | Generic<br>5 mg<br>Chewa<br>ble<br>Tablet                     | Singulai<br>r® 5 mg<br>Chewa<br>ble<br>Tablet               | 35 | 102.522<br>%<br>(ratio)            | 93.490<br>%<br>(ratio)             | -           | Within<br>80-<br>125%                   | Within<br>80-<br>125%                   |



### **Experimental Protocols**

The methodologies employed in bioequivalence studies of Montelukast are standardized to ensure the reliability of the results. The following provides a general overview of the typical experimental protocol.

#### **Study Design**

Most bioequivalence studies for Montelukast utilize a randomized, single-dose, two-period, two-sequence, crossover design.[3][9] This design involves each healthy volunteer receiving both the test and reference formulations in a randomized order, separated by a washout period of at least one week to ensure the complete elimination of the drug from the body before the next administration.[3][5] Studies are typically conducted under fasting conditions, although some studies also investigate the effect of food on drug absorption.[6][10]

#### **Subject Population**

The studies are generally conducted in healthy adult volunteers, with specific inclusion and exclusion criteria to minimize variability.[12][15] The number of subjects is determined based on statistical power calculations to ensure the study can detect significant differences if they exist.

#### **Dosing and Blood Sampling**

A single oral dose of the Montelukast formulation is administered to the subjects. Blood samples are collected at predetermined time points before and after drug administration, typically over a 24-hour period.[3] Plasma is then separated from the blood samples and stored frozen until analysis.

## **Analytical Method**

The concentration of Montelukast in the plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence or tandem mass spectrometry (MS/MS) detection.[3][5][14] These methods are validated for linearity, accuracy, precision, and specificity to ensure reliable quantification of the drug.[15]

## **Pharmacokinetic and Statistical Analysis**



Pharmacokinetic parameters, including AUC and Cmax, are calculated from the plasma concentration-time data using non-compartmental methods.[4][12] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters to determine the 90% confidence intervals for the ratio of the test and reference products.[4]

# **Visualizing the Science: Diagrams**

To better understand the context of these bioequivalence studies, the following diagrams illustrate Montelukast's mechanism of action and the typical workflow of a bioequivalence study.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. droracle.ai [droracle.ai]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pjps.pk [pjps.pk]
- 5. Interchangeability and comparative effectiveness between generic and brand montelukast immediate release tablets after a single oral administration in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. researchgate.net [researchgate.net]
- 9. Bioequivalence study of two generic formulations of 10 mg montelukast tablets in healthy Thai male volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioequivalence study of montelukast sodium oral soluble film and chewable tablet in healthy Chinese volunteers: randomized trials under fasting and fed conditions - Zhu - Annals of Translational Medicine [atm.amegroups.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Bioequivalence of two formulations of montelukast sodium 4 mg oral granules in healthy adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioequivalence of the 4-mg Oral Granules and Chewable Tablet Formulations of Montelukast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aaai-asbai.org.br [aaai-asbai.org.br]
- 15. scispace.com [scispace.com]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Montelukast Formulations]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8056610#bioequivalence-studies-of-different-montelukast-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com